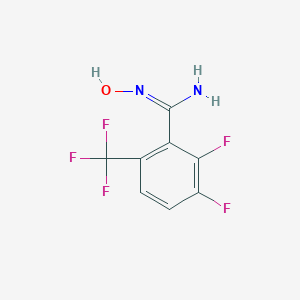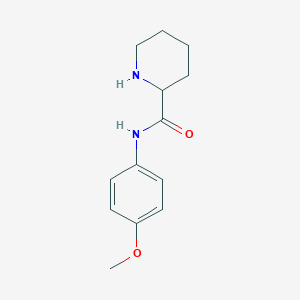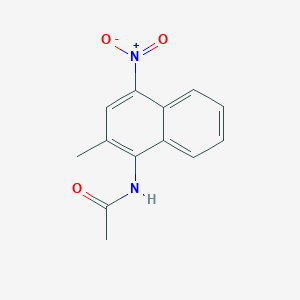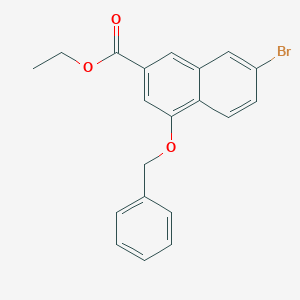
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is a chemical compound that belongs to the class of naphthoate esters. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is not fully understood. However, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been reported to exhibit low toxicity and good bioavailability. It has also been shown to be metabolized by the liver and excreted through the urine. In addition, it has been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity and good bioavailability, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate. One potential area of research is the development of new anticancer drugs based on this compound. Another potential area of research is the investigation of its potential therapeutic effects in other disease conditions, such as inflammation and oxidative stress. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFTPPRKZGIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443257 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate | |
CAS RN |
178877-03-7 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

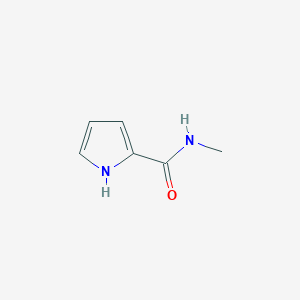



![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)
